Product packaging for Acetylsulfapyridine-O-glucuronide(Cat. No.:CAS No. 69233-18-7)

Acetylsulfapyridine-O-glucuronide

Cat. No.: B1213930
CAS No.: 69233-18-7
M. Wt: 483.5 g/mol
InChI Key: QFECQALAOHMGAT-YUAHOQAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylsulfapyridine-O-glucuronide is a doubly conjugated metabolite central to the metabolism and elimination of Sulfasalazine, a drug used for ulcerative colitis and rheumatoid arthritis . After oral administration, Sulfasalazine is cleaved by gut bacteria into sulfapyridine and 5-aminosalicylic acid (mesalamine) . The sulfapyridine moiety is absorbed and undergoes extensive hepatic metabolism, including acetylation to form acetylsulfapyridine, and subsequent glucuronidation to form the final metabolite, this compound . This glucuronide conjugate is a common metabolic pathway for many drugs, typically increasing their water solubility for efficient renal excretion . Research into this specific metabolite is valuable for understanding the pharmacokinetics, metabolic pathways, and elimination profile of Sulfasalazine . It serves as a critical reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods for quantifying metabolic concentrations in biological samples such as urine and plasma . Furthermore, studying metabolites like this compound aids in investigating inter-individual variations in drug metabolism, potentially linked to genetic polymorphisms in acetylation enzymes, which can influence drug efficacy and safety profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O10S B1213930 Acetylsulfapyridine-O-glucuronide CAS No. 69233-18-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69233-18-7

Molecular Formula

C19H21N3O10S

Molecular Weight

483.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(4-acetamidophenyl)sulfonylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H21N3O10S/c1-9(23)21-10-2-5-12(6-3-10)33(29,30)22-13-7-4-11(8-20-13)31-19-16(26)14(24)15(25)17(32-19)18(27)28/h2-8,14-17,19,24-26H,1H3,(H,20,22)(H,21,23)(H,27,28)/t14-,15-,16+,17-,19+/m0/s1

InChI Key

QFECQALAOHMGAT-YUAHOQAQSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

acetylsulfapyridine-O-glucuronide

Origin of Product

United States

Disposition and Systemic Fate in Biological Systems Pre Clinical Focus

Pharmacokinetic Aspects in Animal Models

The journey of acetylsulfapyridine-O-glucuronide through the body begins after the metabolism of its precursor, sulfapyridine (B1682706). Sulfapyridine is readily absorbed and subsequently undergoes N-acetylation to form N-acetylsulfapyridine, which is then conjugated with glucuronic acid to yield this compound.

In studies involving the parent drug, sulfasalazine (B1682708) (which is cleaved into sulfapyridine and 5-aminosalicylic acid), sulfapyridine is almost completely absorbed. Following administration of sulfasalazine to rats, sulfapyridine reaches peak serum concentrations within an hour, indicating rapid absorption of the parent moiety from which this compound is ultimately formed.

The primary routes of elimination for this compound are expected to be renal and biliary excretion. Studies in dogs have demonstrated that N-acetylated metabolites of other sulfonamides, such as sulphasomidine and sulphadimethoxine, undergo active tubular secretion in the kidneys. nih.govoup.com This suggests that the renal clearance of N-acetylsulfapyridine and its glucuronide conjugate is likely an active process, exceeding the rate of glomerular filtration.

Research in dogs has shown that the renal clearance of N4-acetylsulphasomidine was significantly higher than the glomerular filtration rate, indicating active secretion by the renal organic anion transport system. nih.govoup.com This active secretion process for acetylated sulfonamides appears to be a key determinant of their elimination.

Biliary excretion is another significant pathway for the elimination of glucuronide conjugates, particularly those with higher molecular weights. nih.gov Studies in rats have shown that while many sulfonamides are poorly excreted in the bile, those that form glucuronides, such as sulfapyridine, can be excreted in appreciable amounts. nih.gov For instance, sulfadimethoxine (B1681780) N1-glucuronide is extensively excreted in the bile of rats. nih.gov This suggests that this compound could also be a substrate for biliary excretion. In dogs, the major route of excretion for some drugs is in the feces via the bile, with a significant portion being glucuronide metabolites. researchgate.net

Table 1: Renal Clearance of Acetylated Sulfonamides in Beagle Dogs

CompoundDoseRenal Clearance (CLR)Note
N4-acetylsulphasomidine1050 mg34 mL/minCLR exceeded glomerular filtration rate, indicating active tubular secretion. nih.govoup.com
N4-acetylsulphasomidine105 mg28 mL/minSaturation of the transport process was observed at higher doses. nih.govoup.com
N4-acetylsulphadimethoxine472 mg24 mL/minAlso demonstrated active renal tubular transport. nih.govoup.com

This table is generated based on data from studies on analogous compounds to infer potential characteristics of this compound.

Role of Membrane Transporters in Glucuronide Disposition

The disposition of glucuronide conjugates is heavily reliant on membrane transporters, which facilitate their movement across cellular barriers in the liver, kidney, and intestine. mdpi.com

Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the elimination of glucuronides from cells into the bile or urine. mdpi.comd-nb.info MRP2 is located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating the efflux of glucuronide conjugates into the bile and urine, respectively. mdpi.commdpi.com BCRP is also expressed on the apical membrane of these cells and is known to transport a wide range of substrates, including glucuronide conjugates. d-nb.infomdpi.com

For the parent drug sulfasalazine, both MRP2 and BCRP have been shown to mediate its efflux in the small intestine, which limits its systemic absorption and facilitates its delivery to the colon. youtube.com It is highly probable that the glucuronide metabolite, this compound, is also a substrate for these transporters, which would be critical for its biliary and renal excretion. Studies on various glucuronidated compounds have shown that MRP2 and BCRP are key transporters for their efflux. mdpi.comnih.gov

Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs), are involved in the uptake of drugs and their metabolites from the blood into tissues like the liver and kidney. nih.gov OATPs, expressed on the basolateral membrane of hepatocytes, are responsible for the hepatic uptake of a wide variety of compounds from the sinusoidal blood. nih.gov While specific data for this compound is not available, other glucuronide conjugates are known substrates for OATPs. The uptake of the parent compound, sulfapyridine, and its subsequent metabolism and excretion are likely influenced by these transporters.

Enterohepatic Recirculation and Gut Microbiota Interactions

Enterohepatic circulation is a process where drugs or their metabolites are excreted into the bile, enter the intestine, and are subsequently reabsorbed back into the systemic circulation. youtube.comwikipedia.orgnih.govyoutube.com This process can significantly prolong the half-life of a compound. Glucuronide conjugates are prime candidates for enterohepatic circulation. youtube.comwikipedia.orgyoutube.com

Once this compound is excreted into the bile and enters the intestinal lumen, it can be acted upon by β-glucuronidases produced by the gut microbiota. nih.govnih.gov These enzymes cleave the glucuronic acid moiety, regenerating the aglycone, N-acetylsulfapyridine. nih.govnih.gov This less polar aglycone can then be reabsorbed from the intestine back into the circulation, where it can be re-glucuronidated in the liver, thus completing the enterohepatic loop. youtube.comyoutube.com

Studies with the parent drug sulfasalazine in rats have demonstrated evidence of enterohepatic circulation. nih.gov Given that the cleavage of the azo bond of sulfasalazine to release sulfapyridine is dependent on gut bacteria, the subsequent metabolism and potential for enterohepatic recycling of its metabolites are intrinsically linked to the gut microbiome. The deconjugation of glucuronide metabolites by gut bacteria is a well-established mechanism that can lead to reabsorption and prolonged drug exposure. nih.govnih.gov

Regeneration of Parent Compounds via Bacterial β-Glucuronidase Activity

Within the gastrointestinal tract, a critical biotransformation process can occur involving the metabolite this compound. This process is mediated by bacterial β-glucuronidases, enzymes produced by a variety of gut microbes. nih.govmdpi.com These enzymes play a significant role in the disposition of many xenobiotics by cleaving the glucuronic acid moiety from glucuronidated compounds. nih.gov This deconjugation reaction effectively regenerates the aglycone, which in this case would be N-acetylsulfapyridine or, following further deacetylation, the parent compound sulfapyridine.

Environmental Occurrence as a Consequence of Metabolism and Excretion

The metabolic fate of sulfapyridine and its derivatives in the body directly contributes to their presence in the environment. Following administration, these compounds are metabolized, conjugated, and subsequently excreted, entering wastewater systems and, eventually, various environmental compartments.

Biodegradation and Transformation in Environmental Matrices

Once introduced into the environment, this compound and its related metabolites are subject to various biodegradation and transformation processes. nih.gov The stability and fate of these compounds are influenced by the specific environmental matrix, such as water or soil, and the microbial communities present. nih.gov

A key transformation process observed for N4-acetylsulfapyridine in environmental water is its biodegradation back to the parent compound, sulfapyridine. nih.govnih.gov This deacetylation is carried out by microorganisms present in the water. One study simulating aerobic transformation in effluent wastewater demonstrated the complete degradation of N4-acetylsulfapyridine over a period of 32 days, with the concurrent formation of sulfapyridine. nih.govnih.gov This regeneration of the parent antibiotic is of environmental concern as it can reintroduce a pharmacologically active substance into the ecosystem.

Broader Implications and Future Research Directions

Contribution to Understanding Complex Drug Metabolism Networks

The biotransformation of a xenobiotic is rarely a single-step process. Instead, it involves a complex network of competing and sequential enzymatic reactions. The formation of Acetylsulfapyridine-O-glucuronide is a prime example of this complexity. The parent drug, sulfasalazine (B1682708), is first cleaved by bacterial azoreductases in the colon into sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA). nih.gov The released sulfapyridine then undergoes Phase I (oxidation to 5'-hydroxysulfapyridine) and Phase II (N-acetylation to N4-acetylsulfapyridine) reactions. drugbank.comdrugbank.com The subsequent glucuronidation of these intermediates to form compounds like this compound highlights the intricate interplay between different enzyme systems, including Cytochrome P450s (CYPs), N-acetyltransferases (NATs), and UDP-glucuronosyltransferases (UGTs). nih.govnih.govacpjournals.org

Studying such multi-step metabolic pathways allows researchers to:

Understand how genetic polymorphisms in one enzyme family, such as the well-documented slow and fast acetylator phenotypes of NAT2, can influence the substrate pool for subsequent reactions like glucuronidation, thereby altering the final metabolite profile and potentially affecting drug efficacy and safety. nih.govnih.govacpjournals.org

Appreciate that drug metabolism is not a simple linear path but a network where the flux through one branch can significantly impact others, providing a more holistic view essential for predictive toxicology and pharmacology. nih.gov

Role of Glucuronide Conjugates in Xenobiotic Bioavailability and Elimination

Glucuronidation is a pivotal Phase II metabolic reaction that plays a central role in the detoxification and elimination of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676). uef.fiwikipedia.orgnih.gov The core function of this process is to attach a hydrophilic glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgsigmaaldrich.com This conjugation dramatically increases the water solubility of the parent compound, facilitating its excretion from the body, primarily via urine or bile. sigmaaldrich.comcovachem.com

Advanced Approaches in Metabolomics and Drug Metabolism Research

The field of drug metabolism has been revolutionized by advances in analytical technologies, collectively known as metabolomics. nih.govgigantest.com These approaches provide a comprehensive and dynamic view of the metabolic fate of drugs. The identification and quantification of metabolites like this compound rely heavily on techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govrsc.org

Modern metabolomics research employs a range of sophisticated strategies:

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites and differentiating between compounds with very similar masses. nih.govrsc.org

Advanced Fragmentation Techniques: Novel methods like electron activated dissociation (EAD) provide unique fragmentation patterns that can help pinpoint the exact site of conjugation, which is often challenging with conventional collision-induced dissociation (CID). sciex.com This is particularly useful for distinguishing between isomers, such as different positional glucuronides.

Computational Metabolomics: The vast datasets generated by MS analysis require sophisticated software for data processing, feature detection, and metabolite annotation. rsc.orgnih.govnih.gov Computational tools help to filter out noise, identify drug-related material, and compare metabolite profiles across different experimental conditions. rsc.orgmetaboanalyst.ca

Chemical Isotope Labeling: This approach involves tagging metabolites with specific isotopic labels, which aids in their detection and quantification, improving the confidence of metabolite identification in complex biological matrices. acs.org

These advanced tools enable researchers to move beyond simply identifying major metabolites to comprehensively profiling all drug-related material, uncovering novel biotransformation pathways and gaining deeper mechanistic insights. nih.govnih.govnih.gov

Relevance of Species Differences in Pre-Clinical Model Selection

A critical challenge in drug development is extrapolating data from preclinical animal models to humans. rug.nl Significant species differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to vastly different metabolic profiles for the same compound. rug.nlnih.gov Sulfonamide metabolism is a classic example of this variability.

Key differences are observed in:

N-acetylation: The activity of N-acetyltransferase enzymes varies widely. For instance, the dog is known to be deficient in this pathway.

Glucuronidation: The specific UGT isoforms present and their substrate specificities can differ between humans and common laboratory animals like rats, dogs, and monkeys. nih.gov For example, studies on sulphadimethoxine showed that in humans and monkeys, the N1-glucuronide was the major metabolite, while in rabbits and guinea pigs, the N4-acetyl derivative predominated. scilit.com The rat excreted the unchanged drug and its N4-acetyl derivative in roughly equal amounts. scilit.com

These differences underscore the importance of conducting in vitro metabolism studies using liver microsomes or hepatocytes from multiple species, including humans, early in the drug discovery process. rug.nlnih.gov Understanding which animal model's metabolic pathway for a given drug class most closely resembles that of humans is crucial for selecting the appropriate species for toxicology and pharmacokinetic studies, ultimately leading to better predictions of human outcomes. rug.nl The study of metabolites like this compound, which involves multiple enzymatic steps known to have species variability, is essential for informing this selection process.

Development of Novel Analytical Standards and Reference Materials for Glucuronide Metabolites

Accurate and reliable bioanalysis is the cornerstone of pharmacokinetic and drug metabolism studies. To precisely quantify a metabolite like this compound in biological fluids such as plasma or urine, a pure, well-characterized analytical standard is indispensable. nih.govnih.gov However, chemically synthesizing complex metabolites, particularly glucuronides, can be challenging and expensive, and few are commercially available. nih.govacanthusresearch.com

To address this gap, researchers have developed methods for the biosynthesis of glucuronide standards. nih.gov This approach typically involves:

Incubating the parent drug or a precursor metabolite with a rich source of UGT enzymes, such as liver microsomes. acs.orgnih.gov

Selecting the enzyme source from a species that demonstrates high efficiency for the specific conjugation reaction. For instance, dog hepatic microsomes were found to be efficient for producing certain glucuronides, while human liver microsomes were better for others. nih.gov

Purifying the generated glucuronide using techniques like high-performance liquid chromatography (HPLC).

Confirming the structure of the isolated standard using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The availability of these authentic reference materials is critical not only for quantitative bioanalysis but also for enabling further research into the potential pharmacological or toxicological activities of the metabolites themselves. nih.govacanthusresearch.com

Mechanistic Insights into Glucuronidation for Rational Drug Design (General Principles)

A deep understanding of metabolic pathways provides a powerful tool for rational drug design. By understanding the structural requirements of the enzymes involved, medicinal chemists can intentionally design molecules with a more desirable metabolic profile. nih.govresearchgate.net Knowledge of glucuronidation by UGT enzymes can be leveraged to modulate a drug's pharmacokinetic properties.

General principles include:

Blocking Metabolic Soft Spots: If a drug is too rapidly cleared due to extensive glucuronidation at a specific site (e.g., a phenolic hydroxyl group), chemists can modify the molecule's structure at or near that site. Introducing steric hindrance, for example by adding a bulky group adjacent to the conjugation site, can physically block the UGT enzyme from accessing it, thereby slowing down the rate of metabolism and potentially increasing the drug's half-life and duration of action. nih.gov

Promoting Metabolic Clearance: Conversely, if a drug's metabolic pathway leads to the formation of reactive or toxic metabolites through other routes (e.g., oxidation), a desirable strategy might be to enhance its clearance via glucuronidation. This could be achieved by designing molecules that are excellent substrates for high-capacity UGT enzymes, thus shunting the metabolism away from undesirable pathways.

Prodrug Design: Glucuronidation can be exploited in prodrug strategies. A pharmacologically inactive glucuronide conjugate could be designed to be cleaved by specific enzymes, such as β-glucuronidases that may be present at elevated levels in certain tissues like tumors, to release the active drug in a targeted manner. washington.edu

By considering these mechanistic principles, the process of drug discovery can move beyond trial and error, allowing for the design of new chemical entities with optimized metabolic stability and pharmacokinetic profiles from the outset.

Q & A

Q. How should researchers address batch-to-batch variability in enzymatically synthesized this compound?

  • Methodological Answer : Standardize UGT enzyme activity (pmol/min/mg protein) across batches via fluorometric assays (e.g., 4-methylumbelliferone glucuronidation). Implement quality control (QC) samples in each synthesis run and reject batches with >10% deviation in yield/purity .

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